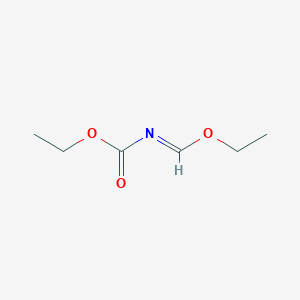
Ethyl N-(ethoxycarbonyl)formimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(ethoxycarbonyl)formimidate is an organic compound with the molecular formula C6H11NO3. It is a nitrogen-containing compound that serves as a building block in organic synthesis. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(ethoxycarbonyl)formimidate can be synthesized through the reaction of ethyl formimidate with ethyl chloroformate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
HC(=NH)OC2H5 + ClCOOC2H5→C6H11NO3 + HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as copper or silver can enhance the reaction efficiency and reduce the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(ethoxycarbonyl)formimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form ethyl formate and formamidine.
Condensation: It can react with amines to form amidines.
Cyclization: It participates in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Amines, often under mild heating.
Cyclization: Catalysts such as copper or silver, and sometimes under reflux conditions.
Major Products
Hydrolysis: Ethyl formate and formamidine.
Condensation: Various amidines depending on the amine used.
Cyclization: Heterocyclic compounds like imidazoles and triazines.
Scientific Research Applications
Ethyl N-(ethoxycarbonyl)formimidate is used in various scientific research applications:
Chemistry: As a building block for synthesizing heterocyclic compounds and other nitrogen-containing molecules.
Biology: In the synthesis of biologically active molecules, such as nucleoside analogs.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including antiviral and antifungal agents.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl N-(ethoxycarbonyl)formimidate involves its reactivity with nucleophiles. The compound’s formimidate group is highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the formimidate group acts as a key intermediate in forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- Ethyl formimidate
- Methyl N-(ethoxycarbonyl)formimidate
- Ethyl N-(carbamoyl)formimidate
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives. Its ethoxycarbonyl group provides additional stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl (1E)-N-ethoxycarbonylmethanimidate |
InChI |
InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3/b7-5+ |
InChI Key |
GFZDPFFFELGNRG-FNORWQNLSA-N |
Isomeric SMILES |
CCO/C=N/C(=O)OCC |
Canonical SMILES |
CCOC=NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















